molecular formula C31H33FN6O2S B10836121 Pyrrolo[2,3-d]pyrimidine derivative 30

Pyrrolo[2,3-d]pyrimidine derivative 30

Cat. No.: B10836121
M. Wt: 572.7 g/mol
InChI Key: AFEUSBPUCPEXMI-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-d]pyrimidine derivative 30 is a member of the pyrrolo[2,3-d]pyrimidine family, which is known for its diverse biological activities. These compounds are characterized by a fused ring system containing both pyrrole and pyrimidine moieties. Pyrrolo[2,3-d]pyrimidine derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step processes. Common synthetic routes include:

Industrial Production Methods: Industrial production of pyrrolo[2,3-d]pyrimidine derivatives often employs scalable and cost-effective methods. These include:

Scientific Research Applications

Pyrrolo[2,3-d]pyrimidine derivative 30 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrrolo[2,3-d]pyrimidine derivative 30 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Pyrrolo[2,3-d]pyrimidine derivative 30 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness: this compound stands out due to its potent multi-targeted kinase inhibition and apoptosis induction capabilities, making it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C31H33FN6O2S

Molecular Weight

572.7 g/mol

IUPAC Name

4-[4-[5-fluoro-2-methyl-3-[(5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)amino]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-N,N-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide

InChI

InChI=1S/C31H33FN6O2S/c1-17-5-6-26-20(11-17)12-27(41-26)30(39)36-24-14-21(32)13-22(18(24)2)28-23-15-25(35-29(23)34-16-33-28)19-7-9-38(10-8-19)31(40)37(3)4/h7,12-17H,5-6,8-11H2,1-4H3,(H,36,39)(H,33,34,35)

InChI Key

AFEUSBPUCPEXMI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)NC3=CC(=CC(=C3C)C4=C5C=C(NC5=NC=N4)C6=CCN(CC6)C(=O)N(C)C)F

Origin of Product

United States

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